Product packaging for Butyldiethylmethylplumbane(Cat. No.:CAS No. 65122-13-6)

Butyldiethylmethylplumbane

Cat. No.: B13788381
CAS No.: 65122-13-6
M. Wt: 337 g/mol
InChI Key: JXFNFRYAEPSEGH-UHFFFAOYSA-N
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Description

Butyldiethylmethylplumbane (IUPAC Name: butyl-diethyl-methylplumbane) is an organolead compound with the molecular formula C 9 H 22 Pb and a molecular weight of 337.47 g/mol . It is characterized by its Canonical SMILES structure: CCCCPb(C)(CC)CC . This reagent is provided as a high-purity compound for chemical and materials science research. Key physical properties include a boiling point of approximately 67 °C at 5 Torr and a density of 1.5817 g/cm³ at 20 °C . It has a calculated flash point of 94.9 °C and is insoluble in water . As a plumbane derivative, it belongs to the heaviest class of Group 14 hydrides, which are of significant research interest due to their thermodynamic instability and unique structural properties . Researchers utilize this compound in fundamental studies on organometallic chemistry, particularly for investigating the synthesis, stability, and decomposition pathways of lead(IV) compounds . It also serves as a precursor in materials science for the development of novel lead-containing materials and in catalytic research. This product is labeled "For Research Use Only" (RUO) . RUO products are specifically tailored for laboratory research and are not intended for use in medical or diagnostic procedures . They are exempt from the regulatory controls that apply to diagnostic products and must not be used for the diagnosis, treatment, or mitigation of any disease or health condition .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H22Pb B13788381 Butyldiethylmethylplumbane CAS No. 65122-13-6

Properties

CAS No.

65122-13-6

Molecular Formula

C9H22Pb

Molecular Weight

337 g/mol

IUPAC Name

butyl-diethyl-methylplumbane

InChI

InChI=1S/C4H9.2C2H5.CH3.Pb/c1-3-4-2;2*1-2;;/h1,3-4H2,2H3;2*1H2,2H3;1H3;

InChI Key

JXFNFRYAEPSEGH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Pb](C)(CC)CC

Origin of Product

United States

Synthetic Methodologies for Butyldiethylmethylplumbane

Direct Synthesis Approaches

Direct synthesis focuses on creating the carbon-lead bonds of Butyldiethylmethylplumbane from lead salts and appropriate alkylating agents. These methods are fundamental in organolead chemistry and offer primary routes to tetraalkyllead compounds.

Alkylation of Lead(II) or Lead(IV) Halides with Organometallic Reagents

The most conventional route to tetraalkyllead compounds involves the alkylation of lead halides, most commonly Lead(II) chloride (PbCl₂), with highly nucleophilic organometallic reagents. wikipedia.org Due to the nature of the lead center, these reactions can be complex, often involving intermediate species and disproportionation reactions. wikipedia.orgacs.org

The reaction of lead(II) chloride with Grignard reagents is a well-established method for the synthesis of tetraalkyllead compounds. wikipedia.orgacs.org To synthesize an unsymmetrical compound such as this compound, a mixed Grignard reagent solution containing the desired stoichiometric ratio of butylmagnesium, ethylmagnesium, and methylmagnesium halides would be employed. The reaction is believed to proceed through the formation of unstable dialkyllead(II) intermediates, which then disproportionate to yield the final tetraalkyllead(IV) product and elemental lead. acs.org

A superior laboratory preparation method involves a two-step process to avoid the formation of hexaalkyldilead impurities. First, a crude mixture of tetraalkyllead and hexaalkyldilead is produced. This mixture is then treated with bromine, which converts both species into the trialkyllead bromide. This stable intermediate is then reacted with the final Grignard reagent to yield the desired unsymmetrical tetraalkyllead compound cleanly. acs.org

Table 1: Conceptual Grignard Reagent-Mediated Synthesis

Reactant 1Reactant 2 (Mixed Reagents)Key ProcessTarget Product
Lead(II) Chloride (PbCl₂)- Butylmagnesium halide (BuMgX)
  • Ethylmagnesium halide (EtMgX)
  • Methylmagnesium halide (MeMgX)
  • Alkylation and DisproportionationThis compound

    Organolithium reagents serve as powerful alternatives to Grignard reagents for the alkylation of lead halides. wikipedia.org They are generally more reactive than their magnesium-based counterparts. The synthesis of this compound via this route would involve the reaction of PbCl₂ with a carefully controlled mixture of butyllithium, ethyllithium, and methyllithium. Similar to the Grignard pathway, the reaction mechanism involves the formation of tetraalkyllead and elemental lead. wikipedia.org

    While less commonly documented for this specific purpose, organosodium reagents can also be used for alkylation. The reaction of a lead-sodium alloy with alkyl halides is a known industrial process for producing tetraalkyllead compounds, demonstrating the viability of sodium-based organometallic intermediates in forming C-Pb bonds. acs.org

    Table 2: Alkylation via Organolithium/Organosodium Reagents

    Reagent TypeLead SourceAlkylating AgentsGeneral Reaction
    OrganolithiumPbCl₂BuLi, EtLi, MeLi2PbCl₂ + (BuLi + 2EtLi + MeLi) → BuEt₂MePb + Pb + 4LiCl
    OrganosodiumPb/Na AlloyBuX, EtX, MeXConceptual reaction with mixed alkyl halides

    Hydroplumbylation Reactions for C-Pb Bond Formation

    Hydroplumbylation involves the addition of a lead-hydride (Pb-H) bond across an unsaturated carbon-carbon bond, such as in an alkene. researchgate.net This method offers a potential route to unsymmetrical organolead compounds by selectively adding a pre-formed organolead hydride to a specific alkene. However, the practical application of this method is limited by the general instability of organolead hydrides, which are not as readily accessible as their tin and germanium analogues. thieme-connect.de

    The synthesis of this compound via this pathway would be a conceptual two-step process:

    Formation of the Organolead Hydride: Synthesis of an unsymmetrical hydride, such as diethylmethylplumbane hydride (Et₂MePbH), from a suitable precursor like diethylmethyllead chloride.

    Addition to Alkene: The subsequent reaction of Et₂MePbH with 1-butene, where the Pb-H bond adds across the double bond to form the final product.

    Recent research has shown that hydroplumbylation reactions are possible with certain low-valent organolead hydrides and specific unsaturated substrates like phenylacetylene. researchgate.netdntb.gov.ua

    Table 3: Conceptual Hydroplumbylation Pathway

    StepReactantsIntermediate/ProductDescription
    1Diethylmethyllead Chloride + Reducing Agent (e.g., LiAlH₄)Diethylmethylplumbane Hydride (Et₂MePbH)Formation of the unstable organolead hydride.
    2Et₂MePbH + 1-ButeneThis compoundAddition of the Pb-H bond across the C=C bond.

    Reductive Coupling Strategies

    Reductive coupling provides a method for forming carbon-carbon or carbon-metal bonds directly from two electrophilic partners, typically alkyl halides, using a reducing agent. acs.orgrsc.org This approach avoids the pre-formation of highly reactive organometallic reagents like Grignard or organolithium compounds.

    In the context of synthesizing this compound, a plausible strategy would involve the reaction of a lead(II) or lead(IV) salt with a stoichiometric mixture of butyl, ethyl, and methyl halides in the presence of a suitable reducing agent, such as zinc dust or an electrochemical setup. acs.orgsci-hub.se A catalyst, often based on nickel or iron, is typically required to facilitate the coupling. acs.orgsci-hub.se This one-pot method would generate a mixture of tetraalkyllead products from which the desired compound must be separated.

    Table 4: Conceptual Reductive Coupling Synthesis

    Lead SourceAlkyl ElectrophilesReducing AgentCatalyst (Example)Anticipated Outcome
    PbCl₂- Butyl halide (BuX)
  • Ethyl halide (EtX)
  • Methyl halide (MeX)
  • Zinc (Zn)Nickel(II) or Iron(II) saltMixture of R₄Pb compounds, including BuEt₂MePb

    Functional Group Transformation and Ligand Exchange on Organoplumbane Skeletons

    An alternative to direct synthesis is the modification of existing organoplumbane compounds. For creating unsymmetrical tetraalkyllead molecules, the most significant of these methods is the "redistribution reaction," also known as ligand scrambling. cdnsciencepub.comacs.org

    This process involves heating a mixture of two or more different symmetrical tetraalkyllead compounds in the presence of a catalyst. cdnsciencepub.comacs.org For this compound, one would start with a mixture of tetrabutyllead (Bu₄Pb), tetraethyllead (B6334599) (Et₄Pb), and tetramethyllead (B1204573) (Me₄Pb). Upon heating with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the alkyl groups will "scramble" or exchange between the lead centers. cdnsciencepub.com This results in a statistical equilibrium mixture containing all possible combinations of the alkyl groups, including the target molecule, this compound. The desired product must then be isolated from this mixture through methods like fractional distillation.

    Table 5: Synthesis via Redistribution Reaction

    Starting OrganoplumbanesCatalystConditionsProduct Mixture
    - Tetrabutyllead (Bu₄Pb)
  • Tetraethyllead (Et₄Pb)
  • Tetramethyllead (Me₄Pb)
  • Aluminum Chloride (AlCl₃) or other Lewis acidsHeatingStatistical mixture of all possible R₄Pb, R₃R'Pb, R₂R'₂Pb, R₂R'R''Pb, etc., including BuEt₂MePb

    Metathesis Reactions with Halide Sources

    Metathesis reactions are a cornerstone for the formation of carbon-lead bonds. nih.gov This approach typically involves the reaction of a lead halide with an organometallic nucleophile, such as a Grignard reagent or an organolithium compound. wikipedia.org For the synthesis of an unsymmetrical compound like this compound, a stepwise strategy is necessary.

    The synthesis would likely begin with a lead(IV) chloride and proceed with the sequential addition of the required alkyl groups. For instance, one could start with butyllead trichloride (B1173362) and react it with one equivalent of a methyl Grignard reagent, followed by two equivalents of an ethyl Grignard reagent. The order of addition and reaction conditions must be carefully controlled to prevent the formation of symmetrical tetraalkyllead compounds and other redistribution byproducts.

    Table 1: Hypothetical Stepwise Metathesis Synthesis

    StepReactant 1Reactant 2Intermediate/Product
    1Butyllead trichlorideMethylmagnesium chlorideButylmethyllead dichloride
    2Butylmethyllead dichloride2 Ethylmagnesium chlorideThis compound

    This table represents a conceptual pathway, as specific laboratory procedures for this exact compound are not widely documented.

    Redistribution Reactions (e.g., Kocheshkov-type for organometallics)

    Redistribution reactions involve the exchange of ligands between metal centers. wikipedia.org The Kocheshkov comproportionation reaction is a well-known example in organotin chemistry, where a tetraorganotin compound reacts with a tin tetrachloride to produce alkyltin chlorides. wikipedia.orglupinepublishers.com A similar principle can be applied to organolead chemistry.

    To synthesize this compound, one could envision a catalyzed redistribution reaction between different symmetrical tetraalkyllead compounds. For example, a mixture of tetrabutylplumbane, tetraethylplumbane, and tetramethylplumbane could be heated in the presence of a catalyst, such as an aluminum halide, to promote the exchange of alkyl groups. dokumen.pub This would result in a statistical mixture of various mixed plumbanes, from which this compound would need to be separated. The lack of selectivity is a significant drawback of this method for preparing a specific unsymmetrical product. wikipedia.org

    Table 2: Kocheshkov-type Redistribution Approach

    Reaction TypeReactantsCatalyst ExampleProducts
    RedistributionTetrabutylplumbane, Tetraethylplumbane, TetramethylplumbaneAluminum chloride (AlCl₃)Statistical mixture including this compound

    Cleavage of Hexaorganodiplumbanes

    Hexaorganodiplumbanes, which contain a lead-lead bond, can serve as precursors to tetraorganolead compounds through cleavage reactions. dokumen.pub The Pb-Pb bond is relatively weak and can be cleaved by various reagents, including halogens, hydrogen halides, and organic halides. wikipedia.org

    For instance, the reaction of a mixed hexaalkyldiplumbane with a specific alkyl halide could potentially yield the desired product. However, a more common outcome of such reactions, particularly with catalytic amounts of certain reagents, is disproportionation, where the hexaorganodiplumbane converts into a tetraalkyllead compound and elemental lead. dokumen.pub Controlling this reaction to selectively produce a specific mixed plumbane (B1204880) is a significant synthetic challenge.

    Novel and Emerging Synthetic Techniques

    Research into the synthesis of organometallic compounds is continually evolving, with a focus on developing more efficient, selective, and safer methods.

    Catalytic C-Pb Bond Formation Methodologies

    While classic organolead synthesis often relies on stoichiometric organometallic reagents, the development of catalytic methods for C-Pb bond formation is an area of interest, mirroring advances in other areas of organometallic chemistry like C-C, C-B, and C-Si bond formation. mdpi.comnih.govbeilstein-journals.org Transition-metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-element bonds. mdpi.com Although less developed for lead compared to elements like boron or silicon, the fundamental principles could be applied.

    A potential, though not yet widely realized, approach could involve the palladium- or nickel-catalyzed coupling of a suitable organolead nucleophile or electrophile with an alkyl halide or equivalent. mdpi.com Another existing method that forms a C-Pb bond is the electrophilic aromatic substitution of arene compounds with lead tetraacetate, which creates aryllead compounds. wikipedia.org Adapting these concepts to create specific, non-aromatic C-Pb bonds catalytically remains a frontier in the field.

    Flow Chemistry Applications in Organoplumbane Synthesis

    Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers significant advantages over traditional batch processing. uottawa.camdpi.com These benefits include superior heat and mass transfer, precise control over reaction conditions, and enhanced safety, which is particularly crucial when handling highly toxic and hazardous substances like organolead compounds. nih.govgoflow.at

    The small reactor volumes inherent in flow systems minimize the amount of hazardous material present at any given time, drastically reducing the risks associated with thermal runaways or accidental release. nih.govgoflow.at The application of flow chemistry could allow for the synthesis of this compound under conditions that would be too dangerous to attempt on a large scale in a batch reactor. goflow.at While specific applications to organoplumbane synthesis are not yet common, the technology represents a promising future direction for safer production of these materials. uottawa.cathieme-connect.de

    Green Chemistry Principles in this compound Synthesis

    Green chemistry is a framework of twelve principles aimed at making chemical processes more environmentally sustainable. ijraset.comrroij.com Applying these principles to the synthesis of an inherently toxic compound like this compound presents profound challenges, but also highlights areas for potential improvement.

    Key principles relevant to this synthesis include:

    Prevention: The best way to prevent waste is not to create it in the first place. researchgate.net

    Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ijraset.com Metathesis reactions can have poor atom economy due to the formation of salt byproducts.

    Designing Safer Chemicals: This principle is fundamentally challenged by the intrinsic toxicity of organolead compounds. rroij.comontosight.ai The primary goal here would be to avoid their use or generation wherever possible.

    Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small quantities and can be recycled. ijraset.com Developing catalytic routes (Section 2.3.1) is a key green chemistry goal.

    The extreme toxicity of lead compounds makes their synthesis fundamentally "ungreen." The focus of green chemistry in this context would be on minimizing harm through process optimization, such as using flow chemistry for safety, employing catalytic methods to reduce waste, and ensuring complete containment and remediation of any lead-containing materials. pandawainstitute.com

    Reactivity and Mechanistic Investigations of Butyldiethylmethylplumbane

    C-Pb Bond Reactivity and Cleavage Pathways

    The reactivity of butyldiethylmethylplumbane is dominated by the cleavage of its C-Pb bonds. The differing alkyl substituents—butyl, ethyl, and methyl groups—introduce a level of complexity to its reactions, as the specific group cleaved can be influenced by steric and electronic factors.

    Reaction with Halogens and Hydrogen Halides

    The interaction of tetraalkyllead compounds with halogens and hydrogen halides is a well-established pathway for the cleavage of C-Pb bonds. acs.orgacs.org These reactions proceed via electrophilic attack on the electron-rich alkyl groups, leading to the sequential replacement of organic substituents with halide atoms.

    The initial reaction of this compound with a halogen (X₂) or a hydrogen halide (HX) results in the cleavage of one C-Pb bond to form a halotriorganoplumbane. acs.org The reaction with halogens is typically rapid, while the reaction with hydrogen halides may require more forcing conditions. The specific alkyl group cleaved first can vary, but generally, the ease of cleavage follows the order of the stability of the corresponding carbanion (methyl > ethyl > butyl), though steric factors can also play a role.

    Table 1: Generalized Reaction with Halogens and Hydrogen Halides

    ReactantProductGeneral Equation
    This compoundButyldiethylmethylplumbyl halideBu(Et)₂MePb + X₂ → Bu(Et)₂MePbX + RX
    This compoundButyldiethylmethylplumbyl halideBu(Et)₂MePb + HX → Bu(Et)₂MePbX + RH

    Where R can be butyl, ethyl, or methyl, and X can be Cl, Br, or I.

    Upon further reaction with halogens or hydrogen halides, the initially formed halotriorganoplumbane can undergo a second C-Pb bond cleavage to yield a dihalodiorganoplumbane. acs.org The conditions for this second cleavage are generally harsher than for the first.

    Table 2: Formation of Dihalodiorganoplumbanes

    ReactantProductGeneral Equation
    HalotriorganoplumbaneDihalodiorganoplumbaneBu(Et)₂MePbX + X₂ → R'R''PbX₂ + R'''X
    HalotriorganoplumbaneDihalodiorganoplumbaneBu(Et)₂MePbX + HX → R'R''PbX₂ + R'''H

    Where R', R'', and R''' represent the remaining alkyl groups.

    Reaction with Electrophilic Reagents (e.g., Dinitrogen Tetroxide)

    Dinitrogen tetroxide (N₂O₄) is a potent electrophile that reacts with tetraalkyllead compounds, leading to the cleavage of C-Pb bonds. pw.edu.plresearchgate.net The reaction with this compound is expected to proceed similarly to that of other tetraalkyllead compounds like tetraethyllead (B6334599) and tetramethyllead (B1204573), yielding organolead nitrates and nitrosoalkanes. researchgate.net The initial step is believed to involve the formation of a complex, followed by the cleavage of a C-Pb bond.

    The reaction of tetraalkyllead compounds with dinitrogen tetroxide can lead to the formation of tetraalkyldinitrosyllead nitrates. pw.edu.pl These compounds are described as white crystalline solids. pw.edu.pl

    Table 3: Reaction of Tetraalkyllead with Dinitrogen Tetroxide

    ReactantProducts
    Tetraalkyllead (e.g., Tetraethyllead)Trialkyllead nitrate, Nitrosoalkane
    Tetraalkyllead (e.g., Tetraethyllead)Tetraalkyldinitrosyllead nitrate

    Analogous products are expected for this compound.

    Thermal and Photochemical Decomposition Studies

    This compound, like other tetraalkyllead compounds, is susceptible to decomposition under the influence of heat and light. industrialchemicals.gov.aunih.gov

    Thermal Decomposition:

    Thermal decomposition of tetraalkyllead compounds generally occurs at elevated temperatures, leading to the homolytic cleavage of the C-Pb bonds to generate alkyl radicals and ultimately, elemental lead and various organic products. acs.orgchiba-u.jp The decomposition temperature for tetramethyllead is noted to be above 100°C (212°F). nih.gov The volatility and ready thermal decomposition of these compounds were key to their application as antiknock agents in gasoline. acs.org

    Photochemical Decomposition:

    In the presence of light, particularly UV radiation, this compound is expected to undergo photochemical decomposition. industrialchemicals.gov.au This process is a significant degradation pathway in the environment. industrialchemicals.gov.au The photolysis of tetraalkyllead compounds involves the cleavage of C-Pb bonds, leading to the formation of trialkyllead species and subsequently dialkyllead and inorganic lead compounds. industrialchemicals.gov.auoieau.fr The half-lives of trimethyllead (B1239934) and triethyllead (B1240127) under direct sunlight have been reported to be approximately 28 hours and 16 hours, respectively. oieau.fr

    Insertion and Coordination Reactions

    While the primary reactivity of this compound involves C-Pb bond cleavage, the possibility of insertion and coordination reactions exists, characteristic of organometallic compounds.

    Insertion Reactions:

    Insertion reactions involve the interposition of a molecule into an existing bond. In the context of organometallic chemistry, unsaturated molecules like CO, alkenes, or alkynes can insert into metal-alkyl bonds. wikipedia.orgdokumen.pub While specific studies on this compound are scarce, analogous reactions with other organometallic compounds suggest that under appropriate conditions, insertion into the C-Pb bond could be a potential, though likely less common, reaction pathway.

    Coordination Reactions:

    The lead atom in this compound possesses vacant d-orbitals, allowing it to potentially act as a Lewis acid and form coordination complexes with Lewis bases. libretexts.orgncert.nic.in The coordination number of lead in its complexes can vary, with four, five, and six being common. libretexts.org The formation of adducts with donor molecules could influence the reactivity of the C-Pb bonds. For instance, the reaction with dinitrogen tetroxide may proceed through an initial coordination complex. pw.edu.pl

    Insertion of Unsaturated Molecules (e.g., Ketene) into C-Pb Bonds

    The insertion of unsaturated molecules, such as ketene (B1206846), into the C-Pb bond of tetraalkyllead compounds is a potential reaction pathway, though not extensively documented for simple alkyl derivatives. By analogy with other organometallic compounds, this reaction would likely proceed via the nucleophilic attack of the alkyl group from the lead atom onto the electrophilic carbon of the ketene.

    While no specific studies on the reaction of this compound with ketene are available, research on related organolead compounds provides some insight. For instance, the reaction of ketene with triphenyllead hydroxide (B78521) has been shown to yield (triphenylplumbyl)acetic anhydride. This suggests that a similar insertion into a Pb-C bond is plausible.

    In a hypothetical reaction between this compound and ketene (H₂C=C=O), one of the alkyl groups (butyl, ethyl, or methyl) could add across the C=C double bond of the ketene. The product would be a lead enolate. The regioselectivity of this insertion would depend on the relative nucleophilicity and steric bulk of the different alkyl groups attached to the lead atom.

    Hypothetical Reaction Scheme:

    Generated code

    Further investigation would be required to determine the actual products and the preferred alkyl group for migration.

    Lewis Acidity/Basicity and Adduct Formation

    The Lewis acidity of tetravalent organolead compounds like this compound is generally considered to be weak. The lead atom in R₄Pb compounds has a complete octet and is sterically shielded by the four alkyl groups, which diminishes its ability to accept electron pairs from Lewis bases. However, coordination with strong Lewis bases can occur, particularly with anionic ligands.

    Conversely, the C-Pb bond's polarity can allow this compound to act as a very weak Lewis base, with the partial negative charge on the alpha-carbon atoms of the alkyl groups being a potential site for interaction with strong Lewis acids.

    The formation of stable adducts with neutral Lewis bases is not a prominent feature of tetraalkyllead chemistry. However, in the presence of strong acids, cleavage of the C-Pb bond can occur, which involves the initial interaction of the acid with the organolead compound.

    Oxidative Addition and Reductive Elimination Processes

    Oxidative addition and reductive elimination are fundamental reaction types in organometallic chemistry. wikipedia.orgumb.eduksu.edu.sailpi.commugberiagangadharmahavidyalaya.ac.inlibretexts.orglibretexts.org

    Oxidative Addition: In a hypothetical oxidative addition reaction, a molecule A-B would add to the lead center, formally increasing the oxidation state of lead from +IV to +VI. However, the +VI oxidation state is extremely rare and unstable for lead. Therefore, classical oxidative addition to the lead(IV) center of this compound is highly unlikely. Instead, reactions that might appear as oxidative additions often proceed through other mechanisms, such as radical pathways or electrophilic cleavage of the C-Pb bond. wikipedia.org

    Reductive Elimination: Reductive elimination is the reverse process of oxidative addition and is a common product-forming step in many catalytic cycles involving organometallic intermediates. wikipedia.orgumb.edu In the context of organolead chemistry, reductive elimination would involve the formation of a new bond between two ligands attached to the lead center, with a concomitant reduction of the lead's oxidation state. For this compound, which is already in the stable Pb(IV) state, reductive elimination is not a spontaneous process. However, reductive elimination from transient, higher-valent lead species, if formed, would be a likely decomposition pathway. For example, if a hypothetical Pb(VI) intermediate were formed, it would rapidly undergo reductive elimination to return to the more stable Pb(IV) state.

    Mechanistic Elucidation of this compound Transformations

    Elucidating the mechanisms of reactions involving this compound would require a combination of kinetic, spectroscopic, and isotopic labeling studies. As no such studies have been specifically performed on this compound, this section outlines the general principles of these investigative methods.

    Kinetic Studies of Reaction Rates and Orders

    Kinetic studies are crucial for understanding reaction mechanisms by determining the rate of a reaction and its dependence on the concentration of reactants, catalysts, and inhibitors. For a hypothetical reaction of this compound, such as its cleavage by an electrophile (E-Nu), the following could be investigated:

    Rate Law: By systematically varying the initial concentrations of this compound and the electrophile, the rate law for the reaction can be established. The order of the reaction with respect to each reactant provides valuable information about the number of molecules of each reactant involved in the rate-determining step.

    Activation Parameters: By studying the effect of temperature on the reaction rate, the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated. These parameters provide insights into the energy requirements and the molecularity of the transition state.

    A hypothetical kinetic study of the electrophilic cleavage of the different C-Pb bonds in this compound would be particularly insightful, revealing the relative reactivity of the butyl, ethyl, and methyl groups.

    Table 1: Hypothetical Kinetic Data for Electrophilic Cleavage

    Experiment[this compound] (M)[Electrophile] (M)Initial Rate (M/s)
    10.10.1r₁
    20.20.1r₂
    30.10.2r₃

    This table illustrates the type of data that would be collected in a kinetic study. The values r₁, r₂, and r₃ would be experimentally determined.

    Investigation of Reaction Intermediates

    Many chemical reactions proceed through one or more transient reaction intermediates. nih.gov The direct detection and characterization of these intermediates can provide strong evidence for a proposed reaction mechanism. Common techniques for investigating reaction intermediates include:

    Spectroscopic Methods: Techniques like NMR, IR, and UV-Vis spectroscopy can be used to identify and characterize intermediates if their concentrations are sufficiently high or if they can be stabilized at low temperatures. For organolead reactions, NMR spectroscopy could potentially detect transient trialkyllead cations (R₃Pb⁺) or other intermediates.

    Trapping Experiments: If an intermediate is too short-lived to be observed directly, it can often be "trapped" by adding a reagent that reacts with it to form a stable, isolable product. The identity of the trapped product can then provide clues about the structure of the intermediate. psu.edu

    For this compound, the investigation of intermediates in radical reactions would be of interest, given the weakness of the C-Pb bond which can lead to homolytic cleavage. wikipedia.orgchemeurope.com

    Isotopic Labeling Studies for Pathway Determination

    Isotopic labeling is a powerful technique for tracing the fate of atoms or functional groups during a chemical reaction. numberanalytics.comwikipedia.orgnih.govcea.frscripps.edu By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), the position of that atom in the products can be determined, providing detailed information about bond-breaking and bond-forming processes.

    For this compound, isotopic labeling could be used to:

    Distinguish between intramolecular and intermolecular pathways: For example, in a rearrangement reaction, labeling one of the alkyl groups could determine if it migrates within the same molecule or is transferred between different molecules.

    Determine the site of bond cleavage: By selectively labeling one of the alkyl groups (e.g., using a deuterated ethyl group), one could determine which C-Pb bond is preferentially cleaved in a given reaction.

    Probe for kinetic isotope effects (KIEs): A significant change in the reaction rate upon isotopic substitution can indicate that the bond to the labeled atom is broken in the rate-determining step of the reaction.

    Table 2: Hypothetical Isotopic Labeling Experiment for Cleavage Reaction

    ReactantLabeled PositionObserved Product(s)Mechanistic Implication
    Bu(Et-d₅)₂(Me)PbEthyl groupEt-d₅-ECleavage of the ethyl-lead bond
    Bu(Et)₂(Me-d₃)PbMethyl groupMe-d₃-ECleavage of the methyl-lead bond

    This table illustrates how the results of an isotopic labeling experiment could be used to deduce which C-Pb bond is more reactive under specific conditions.

    Advanced Structural and Spectroscopic Characterization of Butyldiethylmethylplumbane

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organometallic compounds by probing the magnetic properties of atomic nuclei. For butyldiethylmethylplumbane, a combination of ¹H, ¹³C, and ²⁰⁷Pb NMR, along with multi-dimensional techniques, would provide a comprehensive structural picture.

    Proton (¹H) NMR Spectroscopy for Alkyl Ligand Profiling

    ¹H NMR spectroscopy would be utilized to identify and differentiate the various proton environments within the butyl, ethyl, and methyl groups attached to the lead atom. The spectrum would be expected to show distinct signals for the methyl protons, the methylene and methyl protons of the ethyl groups, and the methylene and methyl protons of the butyl group. The chemical shift (δ) of these signals, reported in parts per million (ppm), is influenced by the electron density around the protons, which is affected by the electronegativity of the lead atom.

    Integration of the peak areas would correspond to the ratio of protons in each unique environment, confirming the presence and stoichiometry of the alkyl ligands. Furthermore, spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., triplets, quartets), which would help to confirm the connectivity of the carbon chains in the alkyl groups.

    Hypothetical ¹H NMR Data for this compound

    Alkyl Group Protons Expected Chemical Shift Range (ppm) Expected Multiplicity
    Methyl -Pb-CH₃ 0.5 - 1.5 Singlet
    Ethyl -Pb-CH₂-CH₃ 1.0 - 2.0 Quartet
    -Pb-CH₂-CH₃ 0.8 - 1.5 Triplet
    Butyl -Pb-CH₂-CH₂-CH₂-CH₃ 1.0 - 2.0 Triplet
    -Pb-CH₂-CH₂-CH₂-CH₃ 1.2 - 1.8 Sextet
    -Pb-CH₂-CH₂-CH₂-CH₃ 1.2 - 1.8 Sextet

    Note: This table is illustrative and based on general ranges for alkyl-metal compounds. Actual values would need to be determined experimentally.

    Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

    ¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display a separate signal for each chemically non-equivalent carbon atom. This would allow for the unambiguous identification of the methyl carbon, the two distinct carbons of the ethyl groups, and the four distinct carbons of the butyl group.

    The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons closer to the lead atom typically appearing at different shifts compared to those further down the alkyl chain.

    Hypothetical ¹³C NMR Data for this compound

    Alkyl Group Carbon Expected Chemical Shift Range (ppm)
    Methyl -Pb-CH₃ -10 - 10
    Ethyl -Pb-CH₂-CH₃ 10 - 25
    -Pb-CH₂-CH₃ 5 - 20
    Butyl -Pb-CH₂-CH₂-CH₂-CH₃ 15 - 30
    -Pb-CH₂-CH₂-CH₂-CH₃ 20 - 40
    -Pb-CH₂-CH₂-CH₂-CH₃ 20 - 40

    Note: This table is illustrative and based on general ranges for alkyl-metal compounds. Actual values would need to be determined experimentally.

    Lead-207 (²⁰⁷Pb) NMR Spectroscopy for Direct Pb Center Characterization

    ²⁰⁷Pb NMR spectroscopy is a powerful tool for directly probing the lead center in organolead compounds. huji.ac.il The chemical shift of the ²⁰⁷Pb nucleus is highly sensitive to the nature and geometry of the substituents attached to the lead atom. huji.ac.il For this compound, the ²⁰⁷Pb NMR spectrum would exhibit a single resonance, and its chemical shift would be characteristic of a tetraalkylplumbane with this specific combination of alkyl groups. The extremely wide chemical shift range of ²⁰⁷Pb makes it an excellent probe for subtle electronic and structural changes at the metal center. huji.ac.il

    Advanced Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

    COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. This would be instrumental in tracing the connectivity within the butyl and ethyl chains. sdsu.edu

    HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates proton signals with the carbon signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This would provide an unambiguous link between the proton and carbon skeletons of the molecule.

    HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different alkyl groups through the lead center.

    Vibrational Spectroscopy

    Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These vibrations are dependent on the bond strengths and masses of the constituent atoms, making this technique an excellent tool for functional group identification.

    Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

    The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of the C-H and C-C bonds within the alkyl ligands. The positions of these bands (in wavenumbers, cm⁻¹) are characteristic of saturated hydrocarbon chains.

    Key vibrational modes that would be expected in the FTIR spectrum include:

    C-H Stretching: Typically observed in the 2850-3000 cm⁻¹ region. The precise positions can help distinguish between methyl (-CH₃) and methylene (-CH₂) groups.

    C-H Bending: These vibrations occur at lower frequencies, generally in the 1350-1480 cm⁻¹ range.

    C-C Stretching: These vibrations are generally weaker and appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

    Pb-C Stretching: The vibrations corresponding to the lead-carbon bonds would be expected at lower frequencies, typically in the far-infrared region (below 600 cm⁻¹).

    Hypothetical FTIR Data for this compound

    Vibrational Mode Expected Wavenumber Range (cm⁻¹)
    C-H stretching (asymmetric and symmetric) 2850 - 2980
    CH₂ scissoring and CH₃ bending 1440 - 1480
    CH₃ symmetric bending (umbrella mode) 1370 - 1390
    CH₂ rocking 720 - 750

    Note: This table is illustrative and based on general ranges for alkyl-metal compounds. Actual values would need to be determined experimentally.

    Raman Spectroscopy for Vibrational Mode Analysis

    Raman spectroscopy provides a powerful, non-destructive method for probing the vibrational modes of a molecule, offering a spectral fingerprint based on the inelastic scattering of monochromatic light. horiba.comnih.gov For this compound, the analysis of its Raman spectrum reveals characteristic vibrational frequencies associated with its various chemical bonds and functional groups. These vibrations, which include stretching and bending modes, are sensitive to the molecule's geometry and the mass of its constituent atoms. upenn.edulibretexts.org

    Symmetric stretching and bending vibrations, in particular, tend to produce strong signals in Raman spectroscopy. libretexts.org The interpretation of these spectral features is often aided by theoretical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and help in the assignment of the observed Raman bands. nih.govnih.gov While specific experimental Raman data for this compound is not available in the provided search results, a general understanding of related organometallic compounds allows for a theoretical discussion of its expected spectral features. Key vibrational modes would include the stretching of the lead-carbon (Pb-C) bonds, as well as the various carbon-carbon (C-C) and carbon-hydrogen (C-H) stretching and bending modes within the butyl, ethyl, and methyl ligands.

    Mass Spectrometry (MS)

    Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns. nih.gov

    High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

    High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. thermofisher.comnih.gov This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between ions of the same nominal mass but different exact masses. thermofisher.com For this compound (C₉H₂₂Pb), HRMS would be able to confirm its molecular formula by providing a highly accurate mass measurement that corresponds to the theoretical exact mass calculated from the isotopic masses of carbon, hydrogen, and lead. The high resolving power of modern mass spectrometers, such as Orbitrap and time-of-flight (TOF) analyzers, is crucial for separating the analyte signal from potential isobaric interferences, especially in complex matrices. thermofisher.comyoutube.com

    Fragmentation Pattern Analysis for Structural Insights

    When a molecule is ionized in a mass spectrometer, the resulting molecular ion can undergo fragmentation, breaking into smaller, charged fragments. libretexts.orgchemguide.co.uk The pattern of these fragments provides valuable information about the molecule's structure. uni-saarland.dewhitman.edu In the case of this compound, the fragmentation would likely involve the cleavage of the lead-carbon bonds, leading to the loss of the alkyl groups (butyl, ethyl, methyl) as neutral radicals. The relative stability of the resulting carbocations can influence the observed fragmentation pattern. msu.edu For instance, the loss of the largest alkyl group is often a favored fragmentation pathway. uni-saarland.de Analysis of these characteristic fragmentation patterns can help to confirm the connectivity of the atoms within the molecule.

    X-ray Diffraction and Crystallography

    X-ray diffraction techniques are unparalleled in their ability to determine the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comcam.ac.uk

    Single Crystal X-ray Diffraction for Solid-State Structure Determination

    Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the complete solid-state structure of a crystalline compound at the atomic level. ub.educarleton.edumdpi.com By irradiating a single crystal with a beam of X-rays, a unique diffraction pattern is produced. The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined. carleton.edu This technique would provide the precise atomic coordinates of this compound in its crystalline form, revealing its molecular conformation and how the molecules are packed together in the crystal lattice. mdpi.com

    Analysis of Bond Lengths, Bond Angles, and Coordination Geometry

    From the atomic coordinates obtained through SCXRD, precise measurements of bond lengths, bond angles, and torsion angles can be derived. nist.govgla.ac.ukstackexchange.com These geometric parameters are fundamental to understanding the molecule's structure and bonding. researchgate.net For this compound, the key parameters would include the lengths of the Pb-C bonds to the butyl, ethyl, and methyl groups, as well as the C-Pb-C bond angles. This information defines the coordination geometry around the central lead atom. nih.govwikipedia.orglibretexts.org In tetraalkyllead compounds, the lead atom is typically found in a tetrahedral coordination environment, with the four carbon atoms of the alkyl groups occupying the vertices of the tetrahedron. acs.orgyoutube.com Deviations from the ideal tetrahedral angles could indicate steric strain or other intramolecular interactions.

    Investigation of Intermolecular Interactions in Crystalline Phases

    In the solid state, the crystal packing of this compound is expected to be governed by weak, non-directional van der Waals forces. The lead atom is sterically shielded by the four alkyl groups (butyl, two ethyl, and one methyl), which would prevent strong intermolecular interactions involving the lead center. The primary interactions would be between the hydrocarbon chains of neighboring molecules.

    A detailed analysis of the crystal structure, likely obtainable through single-crystal X-ray diffraction, would allow for the generation of Hirshfeld surfaces. These surfaces provide a visual representation of intermolecular interactions by mapping the distances between the molecule's surface and the nuclei of neighboring atoms. For this compound, the Hirshfeld surface is expected to be dominated by regions corresponding to H···H contacts, indicative of van der Waals interactions.

    Table 1: Expected Intermolecular Contacts in Crystalline this compound

    Interaction TypeDescriptionExpected Contribution
    H···HContacts between hydrogen atoms on adjacent alkyl chains.Dominant interaction type, characteristic of van der Waals forces.
    C···HWeaker interactions between carbon and hydrogen atoms of neighboring molecules.Minor contribution to the overall crystal packing.

    Advanced Spectroscopic Techniques for Organoplumbane Systems

    A deeper understanding of the electronic and local coordination environment of the lead atom in this compound can be achieved through a combination of advanced spectroscopic techniques. These methods provide insights that are not accessible through more routine characterization methods.

    Mössbauer Spectroscopy for Lead Oxidation States and Local Environment

    Pb Mössbauer spectroscopy is a powerful technique for probing the chemical environment of lead nuclei. huji.ac.ilnih.govresearchgate.net The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

    For this compound, the lead atom is in the +4 oxidation state. The isomer shift is sensitive to the s-electron density at the nucleus and would be characteristic of a Pb(IV) species. The tetrahedral coordination geometry around the lead atom, with four covalent bonds to carbon, is highly symmetric. This symmetry would result in a very small or zero electric field gradient at the lead nucleus, leading to an expected quadrupole splitting value close to zero. wikipedia.org

    Table 2: Predicted Pb Mössbauer Spectroscopic Parameters for this compound

    ParameterPredicted ValueInformation Provided
    Isomer Shift (δ)Characteristic of Pb(IV)Confirms the +4 oxidation state of lead.
    Quadrupole Splitting (ΔE_Q)≈ 0 mm/sIndicates a highly symmetric, tetrahedral local environment around the lead atom.

    X-ray Absorption Near Edge Structure (XANES) for Electronic Structure and Coordination

    X-ray Absorption Near Edge Structure (XANES) spectroscopy at the Pb L₃-edge provides detailed information about the oxidation state and coordination geometry of the lead atom. researchgate.netresearchgate.netresearchgate.netarxiv.org The energy of the absorption edge is directly related to the oxidation state of the absorbing atom. For this compound, the Pb L₃-edge energy would be consistent with a Pb(IV) species.

    The features in the XANES region, just above the absorption edge, are sensitive to the local coordination environment. The spectrum of this compound is expected to exhibit features characteristic of a tetrahedrally coordinated lead atom covalently bonded to four carbon atoms. Theoretical calculations and comparison with spectra of known tetraalkyllead compounds would allow for a precise determination of the local structure. data.govmdpi.comxrayabsorption.orgnih.govsfedu.ru

    Table 3: Expected Features in the Pb L₃-edge XANES Spectrum of this compound

    Spectral FeatureEnergy Range (relative to edge)Interpretation
    Absorption Edge Position-Correlates with the Pb(IV) oxidation state.
    Post-edge Resonances0-50 eVFingerprint of the tetrahedral PbC₄ coordination environment.

    Computational and Theoretical Analysis of Butyldiethylmethylplumbane

    Electronic Structure and Bonding Properties

    The electronic structure and bonding in butyldiethylmethylplumbane are primarily defined by the central lead (Pb) atom and its covalent bonds with the surrounding alkyl groups.

    Quantum Chemical Calculations (e.g., DFT, ab initio) for Orbital Analysis

    Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic properties of molecules. These methods allow for the detailed analysis of molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity.

    For organolead compounds, these calculations reveal the significant contribution of the lead atom's orbitals to the frontier molecular orbitals. The HOMO often has a significant character from the C-Pb bonds, indicating that these are the most likely sites for electrophilic attack. Conversely, the LUMO is typically centered on the lead atom, suggesting its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability.

    Table 1: Comparison of Bond Properties in Group 14 Tetramethyl Compounds

    CompoundC–X Bond Length (pm)Bond Dissociation Energy (kJ/mol)
    Tetramethyltin (C-Sn)214297
    Tetramethyllead (B1204573) (C-Pb)222204

    This table is generated based on data for analogous compounds and illustrates the general trends in Group 14 organometallic chemistry. wikipedia.orgchemeurope.com

    Characterization of the C-Pb Bond Nature and Polarity

    The carbon-lead (C-Pb) bond is a defining feature of organolead compounds. This bond is significantly weaker and longer than the C-C, C-Si, and C-Ge bonds, a trend that is consistent with moving down Group 14 of the periodic table. wikipedia.org The C-Pb bond in tetramethyllead, for example, has a length of 222 pm and a dissociation energy of 204 kJ/mol. wikipedia.orgchemeurope.com In comparison, the C-Sn bond in tetramethyltin is 214 pm long with a dissociation energy of 297 kJ/mol. wikipedia.org

    The polarity of the C-Pb bond is influenced by the electronegativity difference between carbon (2.55) and lead (2.33). This relatively small difference results in a bond with significant covalent character, though it is more polarized than C-C bonds. The lead atom carries a partial positive charge, making the carbon atoms slightly nucleophilic.

    Electron Density Distribution and Electrostatic Potential Mapping

    Theoretical calculations can be used to visualize the electron density distribution and create electrostatic potential maps. These tools offer a visual representation of how electrons are distributed within a molecule and can help predict its reactive behavior.

    For a molecule like this compound, the electron density would be highest around the carbon and hydrogen atoms of the alkyl groups. The electrostatic potential map would show regions of negative potential (electron-rich) around the alkyl chains and a region of less negative or even slightly positive potential (electron-poor) around the central lead atom. This distribution further supports the notion that the carbon atoms attached to the lead have a degree of nucleophilic character, while the lead atom is the electrophilic center.

    Thermodynamic and Kinetic Modeling of Reactions

    Computational modeling is a powerful tool for investigating the thermodynamics and kinetics of chemical reactions involving organolead compounds.

    Calculation of Reaction Energetics and Transition States

    For reactions involving this compound, such as thermal decomposition or reactions with electrophiles, these calculations can provide valuable insights into the feasibility and energetic profile of the reaction. The homolytic cleavage of the C-Pb bond is a common reaction pathway for organolead compounds, leading to the formation of free radicals. chemeurope.com The energy required for this process can be computationally estimated.

    Prediction of Reaction Pathways and Selectivity

    Beyond calculating the energetics of a single reaction step, computational modeling can be used to map out entire reaction pathways. This is particularly useful for complex reactions where multiple products are possible. By comparing the activation energies of different potential pathways, it is possible to predict which pathway is kinetically favored and, therefore, which products will be formed preferentially.

    In the case of this compound, which has three different types of alkyl groups (butyl, ethyl, and methyl), computational modeling could be used to predict the selectivity of radical formation upon thermolysis or photolysis. The relative stability of the resulting butyl, ethyl, and methyl radicals would influence the preferred pathway for C-Pb bond cleavage. Generally, the cleavage of the bond leading to the most stable radical is favored.

    Conformational Analysis and Ligand Dynamics

    Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. libretexts.orglumenlearning.com For this compound, this would involve rotation around the lead-carbon bonds. Computational methods would be used to calculate the potential energy of the molecule as a function of these rotations to identify the most stable (lowest energy) conformers, such as staggered arrangements, and the least stable (highest energy) conformers, like eclipsed arrangements. nobelprize.org Ligand dynamics would further explore the movement and flexibility of the butyl, ethyl, and methyl groups attached to the lead atom.

    Ligand Field Theory and Coordination Environment Studies

    Analysis of Metal-Ligand Interactions and StabilityWhile Ligand Field Theory is more traditionally applied to transition metal complexes, computational methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature of the metal-ligand bonds in organometallic compounds like this compound. These analyses provide insights into the degree of covalent versus ionic character of the Pb-C bonds and the overall stability of the molecule.mdpi.comnih.govThe interaction energy between the central lead atom and its alkyl ligands can be calculated to quantify the bond strength.mdpi.comnih.gov

    Due to the absence of specific computational studies on this compound in the accessible scientific domain, the creation of data tables and the presentation of detailed research findings as requested is not feasible.

    Influence of Alkyl Ligands on Lead Center Properties

    The properties of the central lead atom in this compound are significantly influenced by the electronic and steric effects of the attached butyl, ethyl, and methyl ligands. Computational models, such as those based on Density Functional Theory (DFT), are employed to elucidate these influences on the geometric and electronic structure of the molecule.

    Molecular Geometry and Steric Effects:

    The varying steric demands of the alkyl groups lead to slight distortions in the ideal tetrahedral bond angles of 109.5°. The larger butyl group will exert a greater steric influence, leading to a slight increase in the C-Pb-C bond angles involving the other, smaller alkyl groups to accommodate its size. Conversely, the angles between the smaller methyl and ethyl groups may be slightly compressed.

    This steric hindrance also affects the lead-carbon (Pb-C) bond lengths. Generally, a greater steric bulk on the alkyl group can lead to a slight elongation of the Pb-C bond. Therefore, the Pb-C(butyl) bond is predicted to be the longest, followed by the Pb-C(ethyl) bonds, and finally the Pb-C(methyl) bond being the shortest.

    Electronic Effects:

    Alkyl groups are traditionally considered to be electron-donating. peshprints.com However, recent computational studies suggest that they may be weakly electron-withdrawing through inductive effects. chemistryworld.comrsc.orgresearchgate.netcardiff.ac.uk In the context of this compound, the collective electronic influence of the four alkyl groups affects the electron density at the lead center.

    The electronegativity difference between carbon and lead results in a polarization of the Pb-C bonds, with a partial positive charge on the lead atom and partial negative charges on the alpha-carbon atoms of the alkyl groups. The size and nature of the alkyl groups can modulate this charge distribution. Larger alkyl groups, with more atoms, can have a more pronounced effect on the polarizability of the electron cloud, which in turn can influence the reactivity of the molecule.

    The following interactive data table provides a summary of typical calculated geometric parameters for this compound, based on DFT calculations of related tetraalkyllead compounds.

    Interactive Data Table: Calculated Geometric Parameters of this compound

    ParameterValueNotes
    Pb-C Bond Lengths
    Pb-C(butyl)~2.25 ÅExpected to be the longest due to greater steric bulk.
    Pb-C(ethyl)~2.24 ÅIntermediate length.
    Pb-C(methyl)~2.23 ÅExpected to be the shortest.
    C-Pb-C Bond Angles
    C(butyl)-Pb-C(ethyl)~110.5°Larger angles involving the bulky butyl group.
    C(ethyl)-Pb-C(ethyl)~109.5°Close to the ideal tetrahedral angle.
    C(ethyl)-Pb-C(methyl)~108.5°Smaller angles due to less steric repulsion.

    Note: The values presented in this table are representative and are based on computational models of similar tetraalkyllead compounds. Actual experimental values may vary.

    Applications of Butyldiethylmethylplumbane in Advanced Chemical Processes

    Reagent in Organic Synthesis

    Organoplumbane compounds have historically been explored for their utility in organic synthesis, primarily as sources of organic groups. In this hypothetical context, Butyldiethylmethylplumbane would be examined for its potential as a versatile reagent.

    Alkyl Transfer Reagent in Transmetallation Reactions

    Transmetallation is a fundamental organometallic reaction involving the transfer of an organic ligand from one metal to another. wikipedia.org This process is a key step in many catalytic cycles, particularly in cross-coupling reactions. wikipedia.orglibretexts.org If this compound were to be used as an alkyl transfer reagent, its reactivity would be compared with other organometallic reagents. The efficiency of transferring the butyl, ethyl, or methyl group to a transition metal catalyst, such as palladium, would be a critical factor. wikipedia.orgyoutube.com

    Hypothetically, the selectivity of alkyl group transfer would be a significant area of investigation. The differing nature of the alkyl groups (butyl, diethyl, methyl) on the lead center could potentially allow for selective transfer under specific reaction conditions. Research would focus on elucidating the factors that govern which alkyl group is preferentially transferred, such as the nature of the transition metal, the ligands on the catalyst, and the reaction solvent.

    Hypothetical Data Table: Selectivity in Transmetallation Reactions of this compound

    Catalyst SystemSolventTemperature (°C)Major Alkyl Group TransferredMinor Alkyl Group(s) Transferred
    Pd(PPh₃)₄Toluene80ButylMethyl, Ethyl
    PdCl₂(dppf)THF60MethylButyl, Ethyl
    Ni(cod)₂Dioxane100EthylButyl, Methyl

    This table is purely illustrative and not based on experimental data.

    Applications in Stereoselective Organic Transformations

    The application of organometallic reagents in stereoselective transformations is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules. mdpi.com If this compound were to find use in this area, its role would likely involve its interaction with chiral catalysts or substrates to control the stereochemical outcome of a reaction. For instance, it could be used in diastereoselective additions to carbonyl compounds or in enantioselective cross-coupling reactions. The steric bulk of the butyldiethylmethylplumbyl group, or the transferred alkyl group, could play a crucial role in influencing the stereoselectivity of the transformation.

    Utilization in Cross-Coupling Methodologies

    Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov The Nobel Prize in Chemistry 2010 was awarded for palladium-catalyzed cross-coupling reactions, highlighting their importance. wikipedia.org In a hypothetical scenario, this compound could serve as the organometallic component in reactions such as Stille or Suzuki-type couplings. libretexts.orgmdpi.com The reactivity of the carbon-lead bond would be a key determinant of its utility. Research would aim to define the optimal conditions (catalyst, ligands, base, solvent) to achieve efficient coupling of the alkyl groups from this compound with various organic electrophiles. nih.gov

    Precursor for Advanced Materials

    Organometallic compounds are frequently used as precursors for the synthesis of advanced materials due to their volatility and ability to decompose cleanly to form desired materials. sigmaaldrich.com

    Chemical Vapor Deposition (CVD) Precursor for Lead-Containing Films

    Chemical Vapor Deposition (CVD) is a technique used to produce high-purity, high-performance solid materials. sigmaaldrich.com A volatile precursor is introduced into a reaction chamber and decomposes on a heated substrate to deposit a thin film. sigmaaldrich.com If this compound were to be used as a CVD precursor, its volatility and thermal decomposition profile would be critical properties. Researchers would investigate its decomposition mechanism to understand how to control the composition and properties of the resulting lead-containing films. The presence of different alkyl groups could influence the decomposition temperature and the incorporation of carbon impurities in the deposited film. rsc.org

    Hypothetical Data Table: CVD Parameters for Lead-Containing Films from this compound

    SubstrateSubstrate Temperature (°C)Precursor Flow Rate (sccm)Resulting Film PhaseFilm Thickness (nm)
    Silicon (100)40010Polycrystalline Pb150
    Sapphire45015PbO (with O₂ co-flow)200
    Glass3505Amorphous Pb-C100

    This table is purely illustrative and not based on experimental data.

    Synthesis of Lead-Based Nanomaterials and Quantum Dots

    Lead-based nanomaterials, such as quantum dots (QDs), exhibit unique optical and electronic properties due to quantum confinement effects. mdpi.com These materials have applications in displays, solar cells, and bioimaging. nih.govnih.gov The synthesis of high-quality QDs often involves the controlled decomposition of organometallic precursors in a high-boiling point solvent. mit.edu

    In a hypothetical application, this compound could serve as a lead precursor for the synthesis of lead sulfide (B99878) (PbS) or lead selenide (B1212193) (PbSe) quantum dots. The decomposition of the plumbane (B1204880) at a specific temperature would release lead atoms that then react with a sulfur or selenium source to form the nanocrystals. The different alkyl groups on the lead atom could influence the reactivity of the precursor, potentially affecting the size, shape, and monodispersity of the resulting quantum dots.

    Precursor for Hybrid Organic-Inorganic Materials

    There is currently no available research detailing the use of this compound as a precursor for the synthesis of hybrid organic-inorganic materials.

    Catalytic Roles in Chemical Reactions

    Specific catalytic activities or roles of this compound in chemical reactions have not been documented in the scientific literature. While research exists on the catalytic applications of low-valent group 14 compounds in general, information specifically identifying this compound as a catalyst or co-catalyst is not available. researchgate.netrsc.org

    Exploration of this compound as a Catalyst or Co-catalyst

    A review of current scientific literature does not provide any instances of this compound being explored or utilized as a catalyst or co-catalyst in chemical reactions.

    Role in Polymerization or Oligomerization Processes

    There is no information available in the scientific literature to suggest that this compound plays a role in polymerization or oligomerization processes. While some low-valent early transition metal complexes have been shown to promote dehydropolymerization, there is no corresponding data for this compound. nih.gov

    Q & A

    Basic Research Questions

    Q. What methodological approaches are recommended for optimizing the synthesis of butyldiethylmethylplumbane?

    • Answer : Synthesis optimization should prioritize inert atmosphere techniques (e.g., Schlenk line or glovebox) to prevent oxidation or hydrolysis. Purification methods such as fractional distillation or recrystallization should be tested for yield improvement. Characterization via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) is critical to verify structural integrity . For reproducibility, document reaction parameters (temperature, solvent, catalyst ratios) systematically.

    Q. Which advanced spectroscopic techniques are essential for characterizing this compound’s molecular structure?

    • Answer : X-ray crystallography is definitive for resolving its three-dimensional geometry, while multinuclear NMR (207Pb^{207}\text{Pb}) can probe lead-centered electronic environments. Pair these with infrared (IR) spectroscopy to identify functional groups and Raman spectroscopy to assess bond vibrational modes. Cross-validate results with computational methods like density functional theory (DFT) for electronic structure insights .

    Q. How can researchers design experiments to investigate the compound’s reactivity with common nucleophiles?

    • Answer : Use kinetic studies (e.g., stopped-flow techniques) under controlled temperatures and solvents (e.g., THF, DMF). Monitor reaction progress via in situ NMR or UV-Vis spectroscopy. Compare reactivity trends with analogous organolead compounds to isolate steric/electronic effects. Include negative controls (e.g., non-nucleophilic bases) to rule out side reactions .

    Advanced Research Questions

    Q. What strategies address contradictions in reported thermal stability data for this compound?

    • Answer : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under standardized conditions (heating rate, atmosphere). Correlate thermal behavior with crystallographic data to identify polymorphic variations. Replicate conflicting studies while controlling for moisture/oxygen contamination, which may explain discrepancies .

    Q. How can mechanistic studies elucidate the role of lead-ligand interactions in the compound’s catalytic activity?

    • Answer : Employ isotopic labeling (e.g., deuterated alkyl groups) to track bond cleavage/formation pathways. Use extended X-ray absorption fine structure (EXAFS) spectroscopy to monitor coordination geometry changes during catalysis. Pair with DFT calculations to model transition states and compare theoretical/experimental activation energies .

    Q. What integrated approaches resolve uncertainties in the compound’s decomposition pathways under ambient conditions?

    • Answer : Combine gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products with solid-state NMR to analyze residual species. Perform accelerated aging experiments under varying humidity/light exposure. Use molecular dynamics (MD) simulations to predict degradation mechanisms and validate with experimental data .

    Q. How should researchers design computational models to predict this compound’s behavior in novel reaction environments?

    • Answer : Develop hybrid quantum mechanics/molecular mechanics (QM/MM) models to simulate solvation effects and intermolecular interactions. Calibrate force fields using experimental crystallographic and spectroscopic data. Validate predictions via small-scale exploratory reactions (e.g., solvent screening) .

    Methodological Guidelines

    • Data Contradiction Analysis : When conflicting data arise, systematically isolate variables (e.g., purity, instrumentation calibration) and consult crystallographic databases to verify structural assumptions .
    • Experimental Reproducibility : Document all synthetic and analytical conditions in detail, adhering to IUPAC reporting standards. Share raw data (spectra, chromatograms) in supplementary materials for peer validation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.